Methods: The synthesis of hemoglobin variants, including Hemoglobin Ozieri, can be analyzed using various biochemical techniques. The classical method involves using reticulocyte-rich cells incubated with essential amino acids, followed by purification through isoelectric focusing and mass spectrometry techniques such as fast atom bombardment and electrospray ionization. These methods allow for precise identification of amino acid substitutions and structural characterization of the hemoglobin variants .
Technical Details: In the synthesis process, reticulocytes are lysed, and globin chains are precipitated using acid/acetone mixtures. The resulting globin fractions are separated by column chromatography, allowing for detailed analysis of the different globin chains present in the sample. The identification of specific mutations is often confirmed through sequencing methods that target the alpha-globin gene regions .
Structure: Hemoglobin Ozieri's structure is primarily composed of four polypeptide chains—two alpha and two beta chains—arranged in a tetrahedral configuration that facilitates oxygen binding. The specific mutation (Ala→Val) at position 71 alters the local structure of the alpha chain, potentially affecting its stability and interaction with other hemoglobin molecules .
Data: Structural analyses often employ techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate changes in molecular conformation due to mutations. For Hemoglobin Ozieri, mass spectrometric techniques have confirmed the presence of the valine substitution at position 71, providing insights into its molecular properties .
Reactions: Hemoglobin variants like Hemoglobin Ozieri can participate in various biochemical reactions involving oxygen transport and release. The mutation may influence the binding affinity for oxygen compared to normal hemoglobin.
Technical Details: Detailed kinetic studies can be performed to assess how mutations affect oxygen dissociation curves. This involves measuring how readily hemoglobin binds oxygen under different physiological conditions, which can be analyzed using spectrophotometric methods that track changes in absorbance as oxygen binds or releases from hemoglobin .
Process: The mechanism by which Hemoglobin Ozieri functions involves its ability to bind oxygen at high partial pressures (such as in the lungs) and release it at lower pressures (such as in tissues). The valine substitution may alter this process slightly by affecting the heme's environment within the protein structure.
Scientific Uses: Hemoglobin Ozieri serves as an important subject for research into genetic variation and its implications for health. Understanding such variants contributes to broader studies on hemoglobinopathies, genetic screening methods, and potential therapeutic approaches for related disorders.
Additionally, insights gained from studying silent variants like Hemoglobin Ozieri can inform strategies for developing synthetic blood substitutes or improving transfusion practices by elucidating how structural changes impact function .
Hemoglobin Ozieri (Hb Ozieri) was first identified in 1993 during a hemoglobinopathy screening initiative of newborns in Sardinia, Italy. Researchers detected this variant in five unrelated infants through isoelectric focusing (IEF) techniques, which revealed an abnormal band slightly anodal to Hb A and Hb F when using an ultranarrow pH gradient. The variant was formally characterized by Ferranti et al. using fast atom bombardment (FAB) and electrospray mass spectrometry, leading to its designation after the Sardinian town of Ozieri [1] [7].
The nomenclature follows the standard hemoglobin variant convention: the discovery location name precedes the affected globin chain and substitution site. Thus, "Hemoglobin Ozieri α71(E20)Ala→Val" denotes an alpha-globin chain mutation where alanine replaces valine at codon 71 (helical position E20). This aligns with the International Hemoglobin Information Center’s systematic naming framework established in 1953 [4].
Hb Ozieri is classified as a silent alpha-chain variant due to its clinically asymptomatic phenotype despite biochemical detectability. Key characteristics defining this classification include:
Table 1: Key Biochemical Properties of Hb Ozieri
Property | Value/Observation | Method of Detection |
---|---|---|
Affected Chain | Alpha-globin | DNA/Protein Sequencing |
Amino Acid Substitution | α71(E20) Ala→Val | FAB/Electrospray MS |
Electrophoretic Mobility | Slightly anodal to Hb A | IEF (ultranarrow pH gradient) |
Carrier Quantity | 27.1 ± 4.8% of total Hb | HPLC/Mass Spectrometry |
Hb Ozieri exhibits distinct geographical clustering in northern Sardinia, reflecting founder effects and genetic isolation. Epidemiological studies reveal:
Table 2: Epidemiology of Hb Ozieri in Sardinian Neonates
Variant | Cases Detected | Frequency | Associated Disorders |
---|---|---|---|
Hb Ozieri | 5 | 0.045% | None |
Hb J-Sardegna | 12 | 0.11% | None |
Hb G-Philadelphia | 7 | 0.063% | None |
α-thalassemia trait | 533 | 4.78% | Hemoglobin H disease* |
Data from neonatal screening of 11,160 infants [6]. *Hemoglobin H disease occurs in compound heterozygotes with α-thalassemia alleles [2].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: